3-Amino-4-chloropyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-4-chloropyridine and related chloropyridines typically involves multistep chemical processes, starting from readily available precursors. For instance, 2-Amino-4-chloropyridine has been synthesized in three steps with an overall yield of 68.5%, starting from methyl 4-chloropicolinate. This process is highlighted by its simplicity and feasibility for large-scale preparation (Liao Jian-qiao, 2010). Moreover, an efficient large-scale synthesis method for 2-Amino-4-chloropyridine has been achieved through modifications of existing literature procedures, leading to the convenient preparation of various polychlorinated 2-aminopyridines (K. Gudmundsson et al., 1997).
Molecular Structure Analysis
The molecular structure of chloropyridine derivatives reveals a significant polarization of the electronic structure, contributing to their reactivity and potential for forming supramolecular structures. For example, studies on 3-chlorochromones and aminoheterocycles demonstrate the capability of these compounds to form a variety of heterocyclic compounds through domino reactions, showcasing their structural versatility and potential for creating materials with desirable optical properties (M. Miliutina et al., 2018).
Chemical Reactions and Properties
3-Amino-4-chloropyridine undergoes a range of chemical reactions, demonstrating its utility as a precursor for synthesizing various organic compounds. The reactions often involve nucleophilic substitution, condensation, and cyclization processes. For instance, the synthesis and properties of 4-Amino-2, 6-bis(5-amino-1H-tetrazol)-3, 5-dinitropyridine highlight the compound's potential as a precursor for energetic materials, showcasing its thermal stability and reaction pathways (Jiufu Zhou et al., 2017).
Physical Properties Analysis
The physical properties of 3-Amino-4-chloropyridine derivatives, such as melting points, solubility, and crystalline structure, are crucial for their application in material science and organic synthesis. For example, the crystalline adducts of 2-amino-5-chloropyridine with 3-methylbenzoic acids demonstrate the importance of hydrogen bonding interactions in determining the crystal structure and stability of these compounds (K. Thanigaimani et al., 2015).
Chemical Properties Analysis
The chemical properties of 3-Amino-4-chloropyridine, including acidity, basicity, reactivity with various reagents, and participation in hydrogen bonding, are pivotal for its use in chemical syntheses. The compound's ability to form cocrystals and salts through acid-base reactions illustrates its versatility and potential for developing new materials with tailored properties. A study on supramolecular assemblies of chlorobenzoic acid and amino-chloropyridine derivatives further underscores the significance of non-covalent interactions in the design and synthesis of new compounds with desired functionalities (Tufail Ahmad et al., 2023).
Scientific Research Applications
In pharmaceutical research, for example, it’s used in the synthesis of biologically active pyridine derivatives, which have shown good to strong antimicrobial activity against microbial strains E. coli, B. mycoides, and C. albicans .
In chemical research, it’s used as a reagent in the synthesis of various compounds .
In biological research, it’s used as a biological material or organic compound for life science-related research .
In agricultural research, it’s used in the synthesis of fungicides and insecticides .
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Synthesis of Antineoplastic Agent (Clofarabine)
- Application: 3-Amino-4-chloropyridine can be used in the synthesis of Clofarabine , an anticancer agent used to treat acute leukemia . The synthesis includes bromination of 2-deoxy-2-β-fluoro-1,3,5-tri-O-benzoyl-1- α-D-ribofuranose, followed by C-N coupling with a 2,6-dichloro purine and selective amination consecutively .
- Method: The proposed total synthesis comprises five steps to afford an overall yield of 65-70% with 99.85% purity .
- Results: The result is a high-yielding synthetic protocol leading to Clofarabine .
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Inhibition of Alphavirus Replication and Infection
- Application: 3-Amino-4-chloropyridine can be used in the synthesis of 4′-Fluorouridine, which has been shown to inhibit alphavirus replication and infection .
- Method: The specific methods of application and experimental procedures can vary greatly depending on the specific research context .
- Results: The results confirm that 4′-FlU acts on the alphavirus RdRp .
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Palladium-Catalyzed Cyanation
- Application: 3-Amino-4-chloropyridine can be used as a substrate in a palladium-catalyzed cyanation with zinc (II) cyanide .
- Method: The specific methods of application and experimental procedures can vary greatly depending on the specific research context .
- Results: The results can vary greatly depending on the specific research context .
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HPLC Analysis
- Application: 3-Amino-4-chloropyridine can be analyzed using High-Performance Liquid Chromatography (HPLC). It has been shown to have unique selectivity on a Cogent Amide Stationary Phase .
- Method: The method involves the use of HPLC with a Cogent Amide column .
- Results: Two test solutes, Pyrilamine and 3-Amino-4-chloropyridine, were baseline separated on the Cogent Amide column .
Safety And Hazards
Future Directions
While specific future directions for 3-Amino-4-chloropyridine are not mentioned in the sources, it is used in the preparation of inhibitors of phosphodiesterase type 4 (PDE4) as antiasthmatic agents , indicating its potential use in the development of new treatments for asthma and other respiratory conditions.
properties
IUPAC Name |
4-chloropyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c6-4-1-2-8-3-5(4)7/h1-3H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLFLMZOABSJSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30342445 | |
Record name | 3-Amino-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-chloropyridine | |
CAS RN |
20511-15-3 | |
Record name | 4-Chloro-3-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20511-15-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-4-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30342445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-4-chloropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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